molecular formula C11H10N2 B14196855 3-(2-Methylphenyl)pyridazine CAS No. 922525-26-6

3-(2-Methylphenyl)pyridazine

Cat. No.: B14196855
CAS No.: 922525-26-6
M. Wt: 170.21 g/mol
InChI Key: PVRYAZKFYWMNDQ-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted at the 3-position with a 2-methylphenyl group. Pyridazine derivatives are widely studied due to their diverse pharmacological properties, including antimicrobial, antihypertensive, and kinase inhibitory activities .

Properties

CAS No.

922525-26-6

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

3-(2-methylphenyl)pyridazine

InChI

InChI=1S/C11H10N2/c1-9-5-2-3-6-10(9)11-7-4-8-12-13-11/h2-8H,1H3

InChI Key

PVRYAZKFYWMNDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylphenyl)pyridazine typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methylphenyl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(2-Methylphenyl)pyridazine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. For example, some pyridazine derivatives are known to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Comparison with Similar Compounds

Comparison with Similar Pyridazine Derivatives

Structural and Molecular Comparisons

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight Substituents Key Features Reference ID
3-(2-Methylphenyl)pyridazine C₁₁H₁₀N₂ 170.22 2-Methylphenyl at C3 Base compound; inferred lipophilicity and bioactivity potential. N/A
3-(p-Tolyl)sulfonamidopyridazine C₁₇H₁₅N₃O₂S 333.39 p-Tolyl sulfonamide at C3, Cl at C6 Antimicrobial activity; structural rigidity due to sulfonamide group.
N-(2-Methylphenyl)-6-pyrazolylpyridazine C₁₅H₁₃N₅ 263.30 2-Methylphenylamine at C3, pyrazole at C6 Anticholesteremic activity; crystallographically characterized.
F840-0032 (Oxadiazole derivative) C₂₁H₁₈N₄OS 374.46 2-Methylphenyl-oxadiazole at C6 Sulfanyl linker; potential kinase inhibition based on scaffold similarity.
3-Aldehyde-1-phenylpyridazine (3e) C₁₂H₉N₂O 197.22 Aldehyde at C3, phenyl at C1 High antimicrobial activity (superior to streptomycin).
Physicochemical Properties
  • Lipophilicity : The 2-methylphenyl group increases logP compared to unsubstituted pyridazines, enhancing membrane permeability .
  • Crystallinity : N-(2-Methylphenyl)-6-pyrazolylpyridazine forms stable crystals with two distinct molecules per asymmetric unit, suggesting conformational flexibility .
  • Spectroscopic Profiles : IR and NMR data for 3-aldehyde derivatives reveal shifts correlated with electron-withdrawing substituents (e.g., aldehydes at C3: ν(C=O) ~1700 cm⁻¹) .

Data Tables

Table 1: Structural and Molecular Data of Selected Pyridazine Derivatives

Compound ID Substituent Position Molecular Weight logP (Predicted) Bioactivity Highlight
3-(2-Methylphenyl) C3 170.22 2.8 Potential CNS bioavailability
F840-0032 C3, C6 374.46 3.5 Kinase inhibition candidate
3e (Aldehyde) C1, C3 197.22 1.9 Antimicrobial (MIC: 2–8 µg/mL)

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